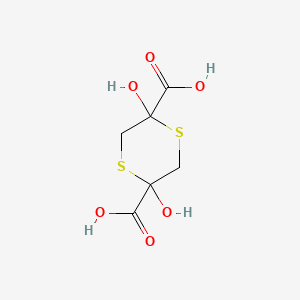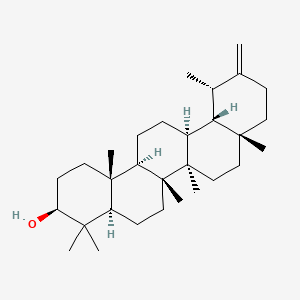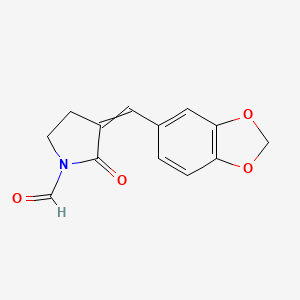
Sulfanegen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanegen is a member of the class of dithianes that is 1,4-dithiane-2,5-dicarboxylic acid in which the hydrogens at positions 2 and 5 have been replaced by hydroxy groups. Sulfanegen is a prodrug for 3-mercaptopyruvic acid and is an experimental antidote for cyanide poisoning. It has a role as a prodrug and an antidote to cyanide poisoning. It is a monothiohemiketal, a dicarboxylic acid and a member of dithianes.
Applications De Recherche Scientifique
Cyanide Antidote and Detoxification
Sulfanegen has been identified as an effective antidote for cyanide poisoning. Its efficacy was demonstrated in a rabbit model of cyanide toxicity, where sulfanegen sodium was able to rapidly reverse the effects of cyanide exposure, faster than control animals, when administered through intravenous or intramuscular routes. This highlights sulfanegen's potential as a treatment for mass casualty events resulting from cyanide exposure (Brenner et al., 2010).
Pharmacokinetics in Animal Models
In another study, sulfanegen's pharmacokinetics were analyzed in rabbits. The study revealed that concentrations of 3-MP, the active sulfur donor derived from sulfanegen, increased rapidly following administration, suggesting efficient absorption and distribution throughout the body. This research provides valuable data on the behavior of sulfanegen in biological systems, which is crucial for its development as a cyanide antidote (Stutelberg et al., 2017).
Noninvasive Monitoring of Treatment Response
A study utilizing noninvasive near infrared spectroscopy measurements found that sulfanegen sodium could rapidly reverse cyanide toxicity in both brain and muscle tissues in a rabbit model. This indicates sulfanegen's broad potential in treating cyanide poisoning across various body systems (Kim et al., 2012).
Development for Mass Casualty Scenarios
Sulfanegen is being developed specifically for mass-casualty scenarios, such as industrial accidents or terrorist attacks. Its intramuscular administration makes it a practical choice for rapid deployment in such events, offering a potentially lifesaving solution for a large number of victims (Patterson et al., 2016).
Comparison with Other Cyanide Antidotes
Comparative studies of sulfanegen and other cyanide antidotes are crucial for understanding its relative effectiveness and potential advantages in emergency scenarios. This can help inform medical practitioners and emergency response teams in choosing the most effective antidote in cases of cyanide poisoning (Moeller et al., 2017).
Cyanide Toxicity Reversal in Animal Models
Research on juvenile pigs demonstrated that sulfanegen sodium could reverse severe cyanide toxicity induced by sodium nitroprusside or sodium cyanide. This further underscores its potential as an effective antidote in different scenarios of cyanide exposure (Belani et al., 2012).
Propriétés
Numéro CAS |
80003-64-1 |
|---|---|
Nom du produit |
Sulfanegen |
Formule moléculaire |
C6H8O6S2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10) |
Clé InChI |
GYZMXMSJOZUNEQ-UHFFFAOYSA-N |
SMILES |
C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |
Synonymes |
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium sulfanegan sodium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B1261394.png)

![Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate](/img/structure/B1261396.png)
![[(1S,2S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1261398.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)








